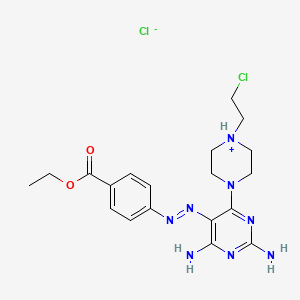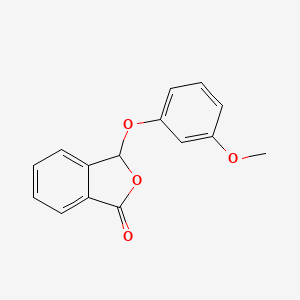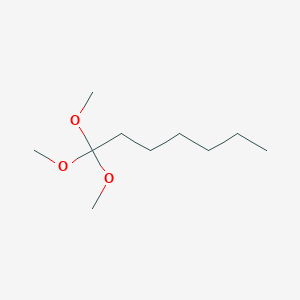
1,1,1-Trimethoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxyheptane is an organic compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is not soluble in water but can mix with various organic solvents. This compound is primarily used in organic synthesis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyheptane can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trimethoxyheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and methanol.
Reduction: It can be reduced to form heptanol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and methanol.
Reduction: Heptanol and methanol.
Substitution: Various substituted heptanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trimethoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug synthesis and as a solvent in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxyheptane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of heptanoic acid and methanol. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of heptanol and methanol. The pathways involved include the formation of intermediates such as hemiacetals and the subsequent transformation into the final products.
Comparación Con Compuestos Similares
1,1,1-Trimethoxyethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a different carbon chain length.
1,1,1-Trimethoxybutane: Similar in structure but with a four-carbon chain.
Uniqueness: 1,1,1-Trimethoxyheptane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 1,1,1-Trimethoxyethane or 1,1,1-Trimethoxypropane results in different solubility and reactivity characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C10H22O3 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,1,1-trimethoxyheptane |
InChI |
InChI=1S/C10H22O3/c1-5-6-7-8-9-10(11-2,12-3)13-4/h5-9H2,1-4H3 |
Clave InChI |
YJDAVGXDCPUQCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


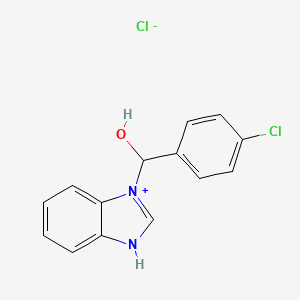
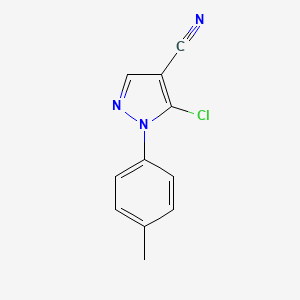
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
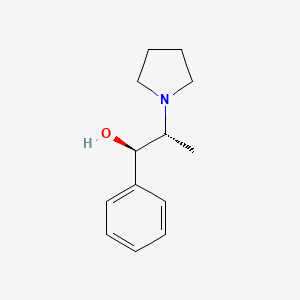
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
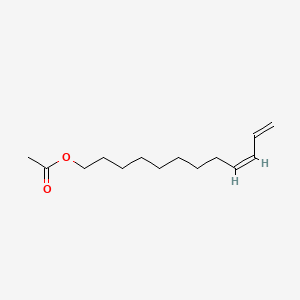
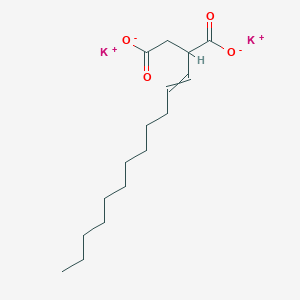
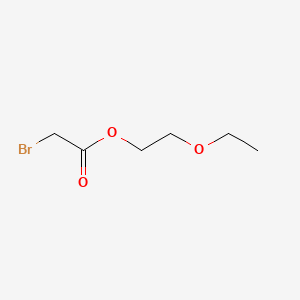
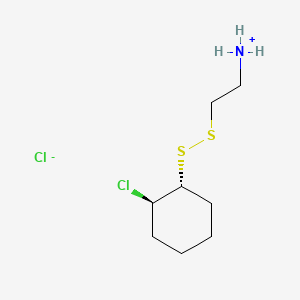
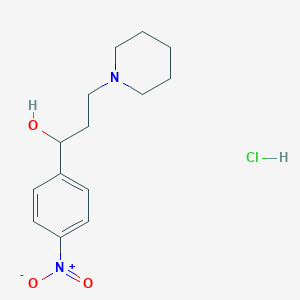
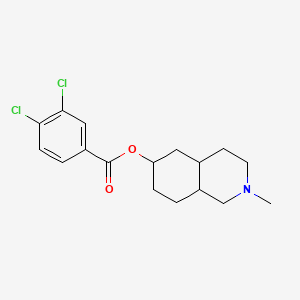
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
